2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-
Overview
Description
The compound "2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-" is a derivative of quinoxalinone, which is a bicyclic compound consisting of a fused benzene and pyrazine ring. This particular derivative is characterized by the presence of a fluorine atom and a dihydro structure, indicating the addition of two hydrogen atoms to the quinoxaline system. The quinoxalinone derivatives are known for their diverse pharmacological properties and have been the subject of various synthetic strategies to explore their potential in medicinal chemistry .
Synthesis Analysis
The synthesis of quinoxalinone derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of enantiomerically pure hexahydro-pyrazinoquinoxalines, which are structurally related to quinoxalinones, was achieved in twelve steps starting from 1-fluoro-2-nitrobenzene and S-amino acids, with key steps including intramolecular Mitsunobu cyclization and a subsequent cyclization mediated by PPh3/I2/imidazole . Another example is the solid-phase synthesis of 3,4-disubstituted quinoxalin-2-ones, which involves aromatic substitution, reduction of an aryl nitro group, intramolecular cyclization, and selective alkylation, demonstrating the complexity and versatility of synthetic approaches for these compounds .
Molecular Structure Analysis
The molecular structure of quinoxalinone derivatives is characterized by the quinoxaline core, which can be modified at various positions to yield a wide range of derivatives with different substituents. For example, the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone involves a two-step reaction from m-anisidine, resulting in a compound with a hydroxy group at the 7-position . The presence of substituents like fluorine can significantly alter the chemical and biological properties of these molecules .
Chemical Reactions Analysis
Quinoxalinone derivatives can participate in various chemical reactions, including those that lead to the formation of fluorescent derivatives, as seen with 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, which reacts with carboxylic acids to form fluorescent esters suitable for high-performance liquid chromatography analysis . Additionally, the oxidative C-H fluoroalkoxylation of quinoxalinones with fluoroalkyl alcohols under transition-metal and solvent-free conditions has been reported, showcasing the reactivity of these compounds in the presence of fluoroalkyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxalinone derivatives are influenced by their molecular structure and substituents. For instance, the introduction of a fluorine atom can enhance the antibacterial activity of quinoline derivatives, as seen with 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, which showed superior activity compared to its unfluorinated counterparts . The presence of fluorine can also affect the central nervous system (CNS) depressant activities of quinazolinone derivatives, with fluoromethyl analogs displaying more potent CNS depressant activities and lower toxicities than their parent compounds .
Scientific Research Applications
Pharmacological Profile and Applications
Quinoxalinone derivatives are recognized for their role in organic synthesis and the development of biologically active compounds. These derivatives exhibit a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular effects. Their versatile chemical structure serves as a foundation for creating new compounds with potential therapeutic applications, indicating their significant role in medicinal chemistry and drug discovery (Ramli et al., 2014).
Molecular Design and Device Applications
The hexaazatriphenylene (HAT) derivatives, which include dipyrazino[2,3-f:2′,3′-h]quinoxaline, have been utilized in a range of molecular, macromolecular, and supramolecular systems for applications such as n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures. This highlights the relevance of HAT as a fundamental scaffold in organic materials and nanoscience, underscoring the quinoxaline's potential in technological advancements (Segura et al., 2015).
Biomedical and Industrial Applications
Modifications to the quinoxaline structure can lead to a wide range of biomedical applications, including treatments for chronic and metabolic diseases. The versatility of quinoxaline derivatives in producing compounds with antimicrobial activities further underscores their value in both medical and industrial domains, suggesting a broad utility beyond traditional pharmacological roles (Pereira et al., 2015).
Chromogenic and Fluorogenic Sensing
Quinoxaline-based chemosensors have been developed for detecting inorganic anions such as fluoride, cyanide, acetate, and phosphate in solution. These sensors utilize quinoxaline's chromophore properties for colorimetric and fluorescence responses, indicating its utility in environmental monitoring and biomolecular sciences (Dey et al., 2018).
properties
IUPAC Name |
7-fluoro-3,4-dihydro-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVHWJQPKMVYHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- | |
CAS RN |
66367-11-1 | |
Record name | 7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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